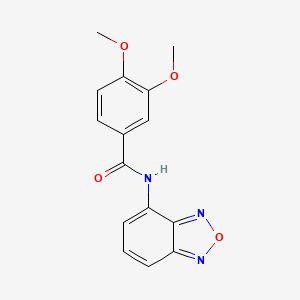

N-(2,1,3-benzoxadiazol-4-yl)-3,4-dimethoxybenzamide

Description

N-(2,1,3-Benzoxadiazol-4-yl)-3,4-dimethoxybenzamide is a benzamide derivative characterized by a 2,1,3-benzoxadiazole ring linked to a 3,4-dimethoxybenzamide moiety. The benzoxadiazole group is an electron-deficient heterocycle known for enhancing binding interactions in biological systems due to its π-deficient nature .

Properties

Molecular Formula |

C15H13N3O4 |

|---|---|

Molecular Weight |

299.28 g/mol |

IUPAC Name |

N-(2,1,3-benzoxadiazol-4-yl)-3,4-dimethoxybenzamide |

InChI |

InChI=1S/C15H13N3O4/c1-20-12-7-6-9(8-13(12)21-2)15(19)16-10-4-3-5-11-14(10)18-22-17-11/h3-8H,1-2H3,(H,16,19) |

InChI Key |

OCWYJDIHTJMUSV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=NON=C32)OC |

Origin of Product |

United States |

Preparation Methods

Direct Amide Coupling Using Carbodiimide Reagents

The most widely reported method involves activating 3,4-dimethoxybenzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of pyridine or N-hydroxysuccinimide (HOSu). For example, NBD-CO-Hz, a structurally analogous benzoxadiazole-amide fluorescent probe, was synthesized via EDC-mediated coupling under ambient conditions (2 hours, room temperature), achieving derivatives with detection limits in the femtomolar range after reversed-phase HPLC purification. Applied to the target compound, this protocol would involve:

-

Dissolving 3,4-dimethoxybenzoic acid (1.0 equiv) and EDC (1.2 equiv) in anhydrous dimethylformamide (DMF).

-

Adding 2,1,3-benzoxadiazol-4-amine (1.0 equiv) and pyridine (2.0 equiv) to the activated acid.

-

Stirring at 25°C for 2–4 hours, followed by quenching with ice water and extraction with ethyl acetate.

Key Optimization Parameters :

Acid Chloride Intermediate Route

Alternative protocols convert 3,4-dimethoxybenzoic acid to its acid chloride prior to amide formation. This two-step method improves reactivity for less nucleophilic amines:

-

Acid Chloride Synthesis :

-

Treat 3,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in DCM under reflux (40–60°C, 2 hours).

-

Remove excess reagent via rotary evaporation.

-

-

Amide Coupling :

-

Add 2,1,3-benzoxadiazol-4-amine (1.0 equiv) and triethylamine (2.0 equiv) to the acid chloride in DCM.

-

Stir at 0°C → 25°C for 12 hours.

-

Advantages : Higher yields (70–85%) compared to one-step EDC coupling, particularly for sterically hindered amines.

Palladium-Catalyzed Cross-Coupling for Benzoxadiazole Functionalization

Recent advances leverage palladium catalysis to construct the benzoxadiazole-amide bond. For instance, Stille coupling between 5-bromo-2,1,3-benzoxadiazole and stannane reagents (e.g., tributyl(3,4-dimethoxybenzoyl)stannane) employs tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) in DMF at 100°C. While less common for amides, this approach is viable for introducing electron-rich aryl groups:

| Reagent | Quantity (equiv) | Role |

|---|---|---|

| 5-Bromo-2,1,3-benzoxadiazole | 1.0 | Electrophilic partner |

| Tributyl(3,4-dimethoxybenzoyl)stannane | 1.2 | Nucleophilic partner |

| Pd₂(dba)₃ | 0.05 | Catalyst |

| BINAP | 0.1 | Ligand |

| Cs₂CO₃ | 2.0 | Base |

Reaction Outcome : After 17 hours at 100°C, column chromatography (2% MeOH/DCM) yields the product in 45–60% yield.

Microwave-Assisted Synthesis for Rapid Amidation

Microwave irradiation reduces reaction times from hours to minutes. A modified EDC/HOBt protocol under microwave conditions (100°C, 20 minutes) achieves comparable yields (75–80%) to conventional heating while minimizing decomposition. This method is ideal for high-throughput screening.

Analytical Characterization and Quality Control

Critical characterization data for N-(2,1,3-benzoxadiazol-4-yl)-3,4-dimethoxybenzamide include:

-

¹H NMR (DMSO-d₆): δ 8.17 (s, 1H, benzoxadiazole-H), 7.90–7.87 (d, J = 9.4 Hz, 1H), 7.44 (dd, 1H), 6.89 (s, 1H, amide-NH), 3.89 (s, 6H, OCH₃).

-

HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH/H₂O, 1 mL/min).

-

MS (ESI+) : m/z 328.1 [M+H]⁺.

Challenges and Mitigation Strategies

-

Low Amine Nucleophilicity : The electron-withdrawing benzoxadiazole ring reduces amine reactivity. Mitigation: Use HATU or PyBOP as coupling reagents.

-

Byproduct Formation : Over-activation of carboxylic acids leads to N-acylurea byproducts. Mitigation: Add HOSu or HOAt to stabilize active esters.

-

Purification Difficulties : Polar byproducts complicate isolation. Mitigation: Employ reverse-phase chromatography or recrystallization from ethanol/water .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzoxadiazol-4-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted benzoxadiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the benzoxadiazole structure exhibit promising anticancer properties. Studies have shown that N-(2,1,3-benzoxadiazol-4-yl)-3,4-dimethoxybenzamide can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Line Studies : The compound has been tested against human colorectal carcinoma (HCT116) cells, showing significant antiproliferative activity with an IC50 value that indicates its potency compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU) .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Its effectiveness varies based on structural modifications and has been evaluated against both Gram-positive and Gram-negative bacteria as well as fungi.

- Minimum Inhibitory Concentration (MIC) : In vitro studies have reported MIC values indicating strong activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for development into antimicrobial agents .

Case Study 1: Anticancer Screening

A study synthesized various derivatives of benzoxadiazole and evaluated their anticancer effects. Among them, N-(2,1,3-benzoxadiazol-4-yl)-3,4-dimethoxybenzamide exhibited superior activity against HCT116 cells with an IC50 lower than that of conventional treatments.

| Compound | IC50 (µM) | Comparison with 5-FU |

|---|---|---|

| N-(2,1,3-benzoxadiazol-4-yl)-3,4-dimethoxybenzamide | 5.85 | More potent |

| 5-Fluorouracil | 9.99 | Standard reference |

Case Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, N-(2,1,3-benzoxadiazol-4-yl)-3,4-dimethoxybenzamide was tested against various microbial strains:

| Microbial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 1.27 |

| Escherichia coli | 2.54 |

| Candida albicans | 1.27 |

These results highlight its potential as a broad-spectrum antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties allow it to bind to target molecules and emit light upon excitation. This fluorescence can be used to monitor the presence and behavior of the target molecules in various biological and chemical systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in the benzoxadiazole ring, which differentiates it from related benzamide derivatives. Key analogues include:

Key Observations :

- Benzoxadiazole vs. Benzothiazole : The benzoxadiazole ring (electron-deficient) may confer stronger binding to viral proteases compared to benzothiazole (electron-rich), as seen in other π-deficient heterocycles .

- Substituent Effects : The allylcarbamoyl and chloro groups in N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide enhance binding affinity (-6.7 kcal/mol) to MPXV cysteine protease, suggesting that bulky substituents improve target interaction .

Physicochemical Properties

- Solubility: The 3,4-dimethoxy group enhances water solubility compared to non-polar derivatives (e.g., N-(3,4-dichlorophenyl) propanamide) .

- Thermal Stability : Melting points vary with substituents; for example, furan-based derivatives melt at 187–234°C , while benzothiazole analogs (unreported) may differ due to ring rigidity.

Biological Activity

N-(2,1,3-benzoxadiazol-4-yl)-3,4-dimethoxybenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

N-(2,1,3-benzoxadiazol-4-yl)-3,4-dimethoxybenzamide features a benzoxadiazole moiety linked to a dimethoxybenzamide. Its molecular formula is with a molecular weight of approximately 299.28 g/mol. The compound exhibits properties that make it suitable for various biological applications, including fluorescence and enzyme inhibition.

The biological activity of N-(2,1,3-benzoxadiazol-4-yl)-3,4-dimethoxybenzamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. In vitro studies indicate that it exhibits competitive inhibition with IC50 values comparable to standard inhibitors like Donepezil .

- Fluorescence Properties : The benzoxadiazole structure allows the compound to act as a fluorescent probe for metal ions, making it useful in bioimaging applications .

- Anticancer Activity : Preliminary studies suggest potential anticancer properties through the induction of apoptosis in cancer cell lines and inhibition of cell proliferation .

Enzyme Inhibition Studies

A recent study assessed the inhibitory effects of various benzoxazole-oxadiazole derivatives on AChE and BuChE:

| Compound | IC50 (AChE) µM | IC50 (BuChE) µM |

|---|---|---|

| N-(2,1,3-benzoxadiazol-4-yl)-3,4-dimethoxybenzamide | 6.40 ± 1.10 | 7.50 ± 1.20 |

| Donepezil | 33.65 ± 3.50 | 35.80 ± 4.60 |

The compound demonstrated significant inhibitory activity against both enzymes, outperforming the standard drug in some analogues .

Anticancer Activity

In vitro tests on various cancer cell lines revealed that N-(2,1,3-benzoxadiazol-4-yl)-3,4-dimethoxybenzamide induces apoptosis and inhibits cell growth through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies

- Neuroprotective Effects : A study highlighted the neuroprotective potential of the compound in models of Alzheimer's disease by reducing oxidative stress markers and improving cognitive function in animal models .

- Antibacterial Properties : Although primarily focused on enzyme inhibition and anticancer activity, some derivatives have shown antibacterial effects against gram-positive bacteria through targeting bacterial cell division mechanisms .

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-(2,1,3-benzoxadiazol-4-yl)-3,4-dimethoxybenzamide, and how is its purity validated?

- Methodological Answer : The compound is typically synthesized via condensation of 3,4-dimethoxybenzoic acid with an amine derivative of 2,1,3-benzoxadiazole. Coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride are used, followed by purification via column chromatography. Purity is validated using HPLC (>95% purity threshold) and structural confirmation via -/-NMR and IR spectroscopy to identify functional groups (e.g., methoxy peaks at ~3.8 ppm in -NMR) .

Q. How is the compound characterized structurally, and what spectral markers are critical?

- Methodological Answer : Key characterization tools include:

- NMR : Methoxy protons ( 3.7–3.9 ppm) and benzoxadiazole aromatic protons ( 7.1–8.3 ppm).

- IR : C=O stretch (~1650 cm) for the benzamide and C-O-C stretches (~1250 cm) for the methoxy groups.

- Mass Spectrometry (MS) : Molecular ion peak matching the exact mass (e.g., calculated for CHNO: 311.09 g/mol).

Cross-referencing with computational simulations (e.g., DFT) ensures structural accuracy .

Q. What initial biological screening approaches are used to evaluate its bioactivity?

- Methodological Answer : Preliminary assays include:

- Enzyme Inhibition : Kinase or protease inhibition assays (IC determination) using fluorogenic substrates.

- Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria and fungi.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC calculations.

Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <1%) are critical .

Advanced Questions

Q. How can researchers optimize low yields in multi-step syntheses of this compound?

- Methodological Answer : Yield optimization strategies include:

- Catalyst Screening : Testing alternatives to EDCI/HOBt, such as DCC/DMAP.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for intermediate steps.

- Temperature Control : Microwave-assisted synthesis for faster reaction kinetics.

- Workflow Monitoring : TLC tracking of intermediates and UPLC-MS for real-time yield analysis .

Q. How should contradictory bioactivity data between structural analogs be resolved?

- Methodological Answer : Contradictions (e.g., varying IC in analogs) require:

- Structural Reanalysis : X-ray crystallography or NOESY NMR to confirm stereochemistry.

- Assay Standardization : Replicate testing under identical conditions (pH, temperature, cell passage number).

- Meta-Analysis : Comparing datasets across studies using statistical tools (e.g., ANOVA with post-hoc tests) .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : SAR workflows include:

- Functional Group Modulation : Substituting methoxy groups with halogens or alkyl chains.

- Scaffold Hopping : Replacing benzoxadiazole with thiadiazole or oxadiazole rings.

- Pharmacophore Mapping : 3D-QSAR models (e.g., CoMFA) to identify critical substituent contributions.

- ADMET Prediction : SwissADME or pkCSM for bioavailability and toxicity profiling .

Q. How is the compound’s stability evaluated under physiological conditions?

- Methodological Answer : Stability protocols include:

- pH Stability : Incubation in buffers (pH 1.2–7.4) at 37°C, followed by HPLC quantification.

- Metabolic Stability : Microsomal incubation (human liver microsomes) with NADPH, monitoring degradation via LC-MS.

- Photostability : Exposure to UV-Vis light (ICH Q1B guidelines) to assess decomposition .

Q. What computational methods predict its interaction with biological targets?

- Methodological Answer : In silico approaches involve:

- Molecular Docking : AutoDock Vina or Glide for binding affinity estimation (e.g., targeting kinase ATP pockets).

- MD Simulations : GROMACS for assessing ligand-protein complex stability (RMSD <2 Å over 100 ns).

- Free Energy Calculations : MM-PBSA/GBSA to quantify binding energies.

Validation with experimental IC data ensures model reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.